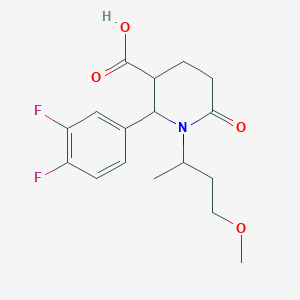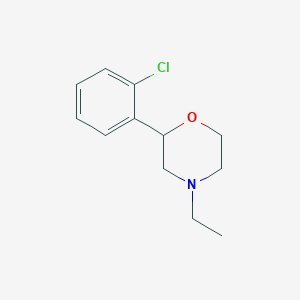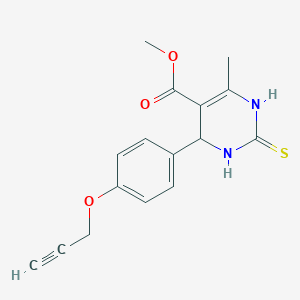
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid, also known as DF-MOC-Pip, is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research.
作用機序
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid exerts its biological effects through the inhibition of certain enzymes and the modulation of ion channels. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the potential to act as a neuroprotective agent. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its ability to modulate ion channels. However, the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry. Additionally, the potential therapeutic effects of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid have not yet been fully elucidated, and further studies are needed to determine its safety and efficacy.
将来の方向性
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several potential future directions for research, including its potential as a therapeutic agent for Alzheimer's disease, its ability to modulate ion channels in the brain, and its potential as a neuroprotective agent. Further studies are needed to determine the safety and efficacy of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid may facilitate its use in future research.
合成法
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method includes the preparation of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-hydroxypiperidine-3-carboxylic acid, which is then converted into 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid through the use of coupling agents and protecting groups. The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry.
科学的研究の応用
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the activity of certain ion channels in the brain.
特性
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-10(7-8-24-2)20-15(21)6-4-12(17(22)23)16(20)11-3-5-13(18)14(19)9-11/h3,5,9-10,12,16H,4,6-8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLMXUPOOJFTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]quinoxalin-2-amine](/img/structure/B7572458.png)
![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)
![Methyl 2-[(5-bromopyridine-3-carbonyl)amino]-2-phenylacetate](/img/structure/B7572470.png)
![Ethyl 2-[[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-propan-2-ylamino]acetate](/img/structure/B7572471.png)
![(Z)-3-[2-(N-acetyl-4-fluoroanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7572472.png)
![1-[4-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572474.png)
![(4-Methylidenepiperidin-1-yl)-[4-(trifluoromethylsulfonyl)phenyl]methanone](/img/structure/B7572482.png)
![1-[3-(Dimethylamino)piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B7572488.png)


![7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
![1-[4-(4-Phenylpiperidine-4-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7572506.png)
![N-ethyl-N-[(4-fluorophenyl)-phenylmethyl]methanesulfonamide](/img/structure/B7572521.png)
![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)